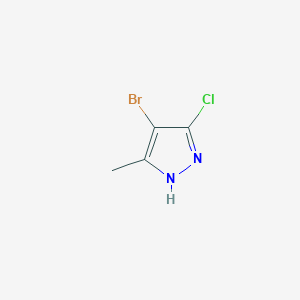

4-溴-3-氯-5-甲基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

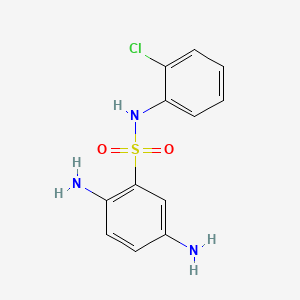

4-Bromo-3-chloro-5-methyl-1H-pyrazole is a heterocyclic compound with a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It has a molecular weight of 195.45 . This compound belongs to the class of organic compounds known as phenylpyrazoles .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of 4-Bromo-3-chloro-5-methyl-1H-pyrazole is represented by the InChI code1S/C4H4BrClN2/c1-2-3(6)4(5)8-7-2/h1H3, (H,7,8) . This indicates that the molecule consists of a pyrazole ring with bromine and chlorine substituents, and a methyl group attached to the ring. Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

4-Bromo-3-chloro-5-methyl-1H-pyrazole is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学研究应用

合成和表征

- 合成方法: 研究已经探索了各种1H-吡唑的合成方法,包括带有溴和氯取代基的吡唑。例如,在温和条件下合成了一些新的4-取代-3,5-双(2-吡啶基)-1H-吡唑,其中取代基如氯和溴,产物纯度高。这些过程对于为进一步研究或应用创建特定的吡唑衍生物至关重要(Zhang等,2006)。

互变异构和结构

- 结构和互变异构: NH-吡唑与各种取代基(包括溴和氯)之间氢键和卤键的相互作用一直是研究的课题。这项研究对于理解这些化合物的结构和电子性质至关重要,这些性质可以影响它们的反应性和潜在应用(García等,2010)。另一项关于4-溴取代1H-吡唑的结构和互变异构的研究提供了对固态和溶液中主要互变异构形式的见解,这对于理解它们的化学行为至关重要(Trofimenko et al., 2007)。

生物和化学反应性

- 抗菌和抗真菌活性: 合成和评估新化合物,包括4-溴-1H-吡唑,用于抗菌和抗真菌活性已经成为一个重要的研究领域。这包括研究这些化合物对各种细菌和真菌菌株的有效性,有助于开发新的抗微生物药物(Pundeer et al., 2013)。

光致发光和材料科学

- 光致发光研究: 研究了银(I)三核卤代吡唑配合物的结构和光致发光性质,包括带有溴取代基的配合物。这项研究在材料科学领域具有重要意义,特别是在光致发光材料的应用方面(Morishima et al., 2014)。

催化应用

- 催化过程: 研究了4-溴-3-氯-5-甲基-1H-吡唑在催化过程中的应用,例如钯催化的直接芳基化反应。这项研究可以为各种有机化合物的更高效合成路线的开发铺平道路(Yan et al., 2012)。

安全和危害

The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers The relevant papers retrieved provide valuable information about the synthesis, properties, and applications of 4-Bromo-3-chloro-5-methyl-1H-pyrazole . These papers discuss various synthesis strategies, chemical reactions, and potential applications of the compound. Further analysis of these papers can provide more detailed insights into the compound.

作用机制

Target of Action

Pyrazole derivatives are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

Pyrazoles are known to be used as starting materials for the synthesis of more complex heterocyclic systems .

Result of Action

It is known that pyrazoles can exhibit a wide range of biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

属性

IUPAC Name |

4-bromo-3-chloro-5-methyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrClN2/c1-2-3(5)4(6)8-7-2/h1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPLPFWEQQWZAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2475410.png)

![Ethyl 2-[(4-methoxyphenyl)amino]cyclohex-1-ene-1-carboxylate](/img/structure/B2475413.png)

![Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2475414.png)

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2475418.png)

![(E)-N-[[2-[Acetyl(methyl)amino]phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2475420.png)

![3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline](/img/structure/B2475428.png)

![3-(4-Methylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2475430.png)

![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2475432.png)